molecular formula C13H21NO5 B15299335 (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B15299335
M. Wt: 271.31 g/mol
InChI Key: ZXVIWEALGQOEPA-PBINXNQUSA-N
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Description

(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and final carboxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its stability and reactivity make it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid shares similarities with other bicyclic compounds such as tropane alkaloids and azabicyclo compounds.
  • Tropane alkaloids, like atropine and cocaine, have similar bicyclic structures but differ in functional groups and biological activity.
  • Azabicyclo compounds, such as azabicyclo[2.2.2]octane derivatives, also share structural similarities but have different chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9-4-8(11(15)16)5-10(7-14)18-9/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+

InChI Key

ZXVIWEALGQOEPA-PBINXNQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)C(=O)O

Origin of Product

United States

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